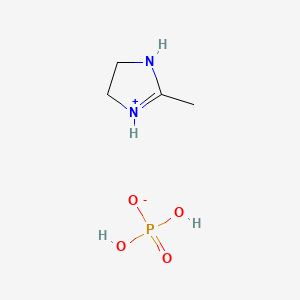
4,5-Dihydro-2-methyl-1H-imidazolium dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-2-methyl-1H-imidazolium dihydrogen phosphate is a chemical compound with the molecular formula C4H11N2O4P It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-methyl-1H-imidazolium dihydrogen phosphate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions are often mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-2-methyl-1H-imidazolium dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
4,5-Dihydro-2-methyl-1H-imidazolium dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: It can be used in the production of materials with specific properties, such as catalysts or dyes.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-2-methyl-1H-imidazolium dihydrogen phosphate involves its interaction with molecular targets and pathways within a system. The specific mechanism depends on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This compound has a similar imidazole core but with different substituents.
1H-Imidazole, 4,5-dihydro-2-methyl-: This compound is closely related, differing mainly in the presence of the dihydrogen phosphate group.
Propriétés
Numéro CAS |
94231-98-8 |
|---|---|
Formule moléculaire |
C4H11N2O4P |
Poids moléculaire |
182.12 g/mol |
Nom IUPAC |
dihydrogen phosphate;2-methyl-4,5-dihydro-1H-imidazol-3-ium |
InChI |
InChI=1S/C4H8N2.H3O4P/c1-4-5-2-3-6-4;1-5(2,3)4/h2-3H2,1H3,(H,5,6);(H3,1,2,3,4) |
Clé InChI |
BEBGBRDHMSRIJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=[NH+]CCN1.OP(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















